Cas no 100414-81-1 (2,5-Ethano-2H-azocino[4,3-b]indol-6(3H)-one,4-ethylidene-1,4,5,7-tetrahydro-, (2R,4E,5S)-)
![2,5-Ethano-2H-azocino[4,3-b]indol-6(3H)-one,4-ethylidene-1,4,5,7-tetrahydro-, (2R,4E,5S)- structure](https://it.kuujia.com/scimg/cas/100414-81-1x500.png)
100414-81-1 structure
Nome del prodotto:2,5-Ethano-2H-azocino[4,3-b]indol-6(3H)-one,4-ethylidene-1,4,5,7-tetrahydro-, (2R,4E,5S)-
2,5-Ethano-2H-azocino[4,3-b]indol-6(3H)-one,4-ethylidene-1,4,5,7-tetrahydro-, (2R,4E,5S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Ethano-2H-azocino[4,3-b]indol-6(3H)-one,4-ethylidene-1,4,5,7-tetrahydro-, (2R,4E,5S)-
- (+)-Ervaticine
- 2,5-Ethano-2H-azocino[4,3-b]indol-6(3H)-one,4-ethylidene-1,4,5,7-tetrahydro-, (E)-(+)-
- Conolidine
- Ervaticine
- 2,5-Ethano-2H-azocino[4,3-b]indol-6(3H)-one, 4-ethylidene-1,4,5,7-tetrahydro-, (2R,4E,5S)-
- 2,5-ETHANO-2H-AZOCINO(4,3-B)INDOL-6(3H)-ONE, 4-ETHYLIDENE-1,4,5,7-TETRAHYDRO-, (2R,4E,5S)-
- (+)-Conolidine
- Q15410923
- SCHEMBL10073828
- 100414-81-1
- WJ97DL8YCB
- DTXSID401126453
- UNII-WJ97DL8YCB
- (2R,4E,5S)-4-Ethylidene-1,4,5,7-tetrahydro-2,5-ethano-2H-azocino[4,3-b]indol-6(3H)-one
- (1R,13S,14E)-14-ethylidene-1,10- diazatetracyclo(11.2.2.0(3,11).0{4,9})heptadeca-3(11),4,6,8-tetraen-12-one
-
- Inchi: InChI=1S/C17H18N2O/c1-2-11-9-19-8-7-12(11)17(20)16-14(10-19)13-5-3-4-6-15(13)18-16/h2-6,12,18H,7-10H2,1H3/b11-2+
- Chiave InChI: DBGBUYFOJXOYNY-BIIKFXOESA-N
- Sorrisi: C/C=C1\CN2CCC\1C(C1NC3=CC=CC=C3C=1C2)=O
Proprietà calcolate
- Massa esatta: 266.14204
- Massa monoisotopica: 266.142
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 0
- Complessità: 444
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 36.1A^2
Proprietà sperimentali
- PSA: 36.1
- LogP: 3.07030
2,5-Ethano-2H-azocino[4,3-b]indol-6(3H)-one,4-ethylidene-1,4,5,7-tetrahydro-, (2R,4E,5S)- Letteratura correlata
-
Manojkumar G. Kalshetti,Narshinha P. Argade Org. Biomol. Chem. 2019 17 745
-
Pierre Milcendeau,Nazarii Sabat,Angélique Ferry,Xavier Guinchard Org. Biomol. Chem. 2020 18 6006
-
Lin-Xuan Wang,Bin Qiu,Xiao-De An,Pei-Zhen Dong,Rui-Bin Liu,Jian Xiao Green Chem. 2021 23 8181
-
Hiroaki Ohno,Shinsuke Inuki Org. Biomol. Chem. 2021 19 3551
-
Minghui Fan,Liangbang Zou,Kaidi Tian,Guoqing Chen,Kai Cheng,Yong Li Nat. Prod. Rep. 2023 40 1022
100414-81-1 (2,5-Ethano-2H-azocino[4,3-b]indol-6(3H)-one,4-ethylidene-1,4,5,7-tetrahydro-, (2R,4E,5S)-) Prodotti correlati
- 133010-56-7((2R)-2-amino-N-phenylpropanamide hydrochloride)
- 1005293-27-5(1-(3,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea)
- 219539-29-4(1-2-(4-Chlorophenyl)-6H-1,3-thiazin-5-ylethan-1-one)
- 2096337-34-5(2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester)
- 2172309-57-6(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidin-2-yl}propanoic acid)
- 1805197-26-5(2-(Difluoromethyl)-4-methoxy-6-methylpyridine-3-acetic acid)
- 1403747-17-0(2-{3-formyl-1H-pyrrolo2,3-bpyridin-1-yl}acetic acid)
- 1923069-45-7(5-(Benzyloxy)-4-methoxy-N1-phenylbenzene-1,2-diamine)
- 2228569-94-4(2-(5-chloropyridin-2-yl)propanal)
- 1153197-08-0(Ethyl (2-Methyl-propane-1-sulfonyl)-acetate)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
